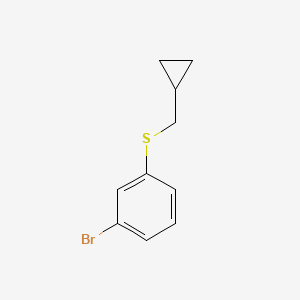

1-Bromo-3-(cyclopropylmethyl)thiobenzene

Description

Structural Context and Research Significance of Bromoaryl Thioethers

Bromoaryl thioethers belong to the broader class of organosulfur compounds known as aryl sulfides or thioethers. These structures are integral to numerous biologically and pharmaceutically active molecules. nih.gov Thioether-containing compounds are explored for a range of therapeutic applications, including as potential anti-cancer agents. nih.gov Their significance in organic synthesis stems from their utility as versatile intermediates. nih.govresearchgate.net

The bromoaryl portion of the molecule is particularly significant. The carbon-bromine bond serves as a key functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions. acsgcipr.org Palladium, copper, and nickel-catalyzed reactions, for instance, allow for the substitution of the bromine atom to form new carbon-carbon, carbon-nitrogen, or other carbon-heteroatom bonds. nih.gov This reactivity makes bromoaryl thioethers valuable precursors for constructing more complex molecular architectures. Metal-catalyzed thiolation of aryl halides, like aryl bromides, is a common and effective method for creating the foundational aryl thioether C-S bond. acsgcipr.org The presence of both a reactive bromine atom and a stable thioether linkage within the same molecule allows for sequential and controlled synthetic transformations.

Importance of the Cyclopropylmethyl Moiety in Reactive Intermediates

The cyclopropylmethyl group is a small, carbocyclic moiety that imparts unique and powerful electronic properties to a molecule. Its importance is most pronounced in its ability to stabilize adjacent reactive intermediates, such as carbocations and radicals. A cyclopropylmethyl carbocation is remarkably stable, due to the interaction between the vacant p-orbital of the cationic carbon and the C-C sigma bonds of the cyclopropane (B1198618) ring. This orbital overlap, sometimes referred to as "dancing resonance," delocalizes the positive charge and lowers the energy of the intermediate.

Furthermore, the cyclopropylmethyl radical has been widely used as a mechanistic probe in chemical and enzymatic reactions. This radical undergoes a characteristic and extremely rapid ring-opening reaction to form the but-3-enyl radical. The rate of this rearrangement is so well-calibrated that it can be used as a "radical clock" to time other competing reactions. If a reaction involving a cyclopropylmethyl-containing substrate yields ring-opened products, it is strong evidence for the involvement of a radical intermediate. The presence of this moiety can therefore be used to elucidate complex reaction mechanisms.

Overview of Research Directions for the Chemical Compound

Given its distinct structural components, 1-Bromo-3-(cyclopropylmethyl)thiobenzene is positioned as a valuable building block for targeted synthesis, particularly in medicinal chemistry. A primary research direction for this compound is its application in the synthesis of targeted protein degraders. calpaclab.com Molecules designed for protein degradation, such as Proteolysis-Targeting Chimeras (PROTACs), require modular synthesis to connect a protein-binding ligand to an E3 ligase-recruiting moiety via a chemical linker.

The structure of this compound is ideally suited for this purpose:

The bromo-substituent provides a reliable site for palladium- or copper-catalyzed cross-coupling reactions, enabling the attachment of the molecule to a linker or another complex fragment.

The thioether linkage is a stable and common functional group in pharmaceuticals that can influence the molecule's pharmacokinetic properties.

The cyclopropylmethyl group can serve as a lipophilic and metabolically stable group, potentially improving cell permeability and metabolic stability, or providing specific steric interactions within a protein's binding pocket.

Consequently, current and future research involving this compound is likely focused on its incorporation into multi-step synthetic pathways aimed at producing sophisticated molecules for chemical biology and drug discovery. Its utility lies not in its own biological activity, but in its role as a versatile scaffold for constructing these larger, more complex, and highly functionalized chemical entities.

Compound Data

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1000576-47-5 calpaclab.compharmaffiliates.com |

| Molecular Formula | C10H11BrS pharmaffiliates.com |

| Molecular Weight | 243.16 g/mol pharmaffiliates.com |

| Synonym | (3-bromophenyl)(cyclopropylmethyl)sulfane pharmaffiliates.com |

| InChI Key | BIDNDPBMKWOGQG-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(cyclopropylmethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrS/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDNDPBMKWOGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CSC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650259 | |

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-47-5 | |

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromophenyl)(cyclopropylmethyl)sulfane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1 Bromo 3 Cyclopropylmethyl Thiobenzene

Strategies for Constructing the Aryl Bromide Thioether Framework

The core of 1-bromo-3-(cyclopropylmethyl)thiobenzene consists of a brominated benzene (B151609) ring linked to a sulfur atom, forming a thioether. The assembly of this framework can be achieved by first forming the C(aryl)-S bond and then brominating the aromatic ring, or by starting with a pre-brominated aryl component.

Cross-Coupling Reactions for C(aryl)-S Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds, offering high efficiency and functional group tolerance. Palladium, nickel, and copper catalysts are commonly employed for the thioetherification of aryl halides.

Palladium-catalyzed cross-coupling reactions represent a robust method for the formation of aryl thioethers. In a typical approach, an aryl bromide is reacted with a thiol in the presence of a palladium catalyst and a base. For the synthesis of this compound, a plausible route involves the coupling of 1,3-dibromobenzene with cyclopropylmethanethiol. The selectivity of the reaction is crucial to achieve mono-substitution. The choice of palladium precursor, ligand, base, and reaction conditions can influence the outcome of the reaction. Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃, while phosphine (B1218219) ligands such as Xantphos or dppf are often employed to facilitate the catalytic cycle.

| Catalyst System Component | Example | Role |

| Palladium Precursor | Pd(OAc)₂ | Active catalyst source |

| Ligand | Xantphos | Stabilizes the palladium center and facilitates reductive elimination |

| Base | K₃PO₄ or Cs₂CO₃ | Activates the thiol and neutralizes the hydrogen halide byproduct |

| Solvent | Toluene or Dioxane | Provides a suitable reaction medium |

This methodology allows for the direct formation of the C(aryl)-S bond, leading to the desired thioether framework.

Nickel catalysis offers a more cost-effective alternative to palladium for C-S cross-coupling reactions. Nickel complexes, often in combination with a ligand, can effectively catalyze the reaction between aryl bromides and thiols. Similar to palladium-catalyzed methods, the reaction of 1,3-dibromobenzene with cyclopropylmethanethiol in the presence of a nickel catalyst, a base, and a suitable solvent can be envisioned for the synthesis of the target molecule. Nickel catalysts such as NiCl₂(dppp) or in-situ generated Ni(0) species from precursors like Ni(acac)₂ are frequently used.

| Catalyst System Component | Example | Role |

| Nickel Precursor | NiCl₂(dppp) | Active catalyst source |

| Ligand | dppp (1,3-Bis(diphenylphosphino)propane) | Stabilizes the nickel catalyst |

| Base | NaOtBu | Thiol activation |

| Solvent | DMF or NMP | High-boiling polar aprotic solvent |

The reactivity of nickel catalysts can sometimes differ from palladium, offering alternative selectivity and reaction conditions.

Direct C-H thiolation has emerged as an atom-economical approach for the synthesis of aryl thioethers, avoiding the need for pre-halogenated starting materials. In this strategy, a C-H bond on the aromatic ring is directly functionalized with a sulfur nucleophile. For the synthesis of this compound, this could involve the direct thiolation of 1-bromobenzene with a cyclopropylmethylthiol equivalent. Transition metals such as copper, palladium, and rhodium are known to catalyze such transformations, often requiring a directing group to achieve regioselectivity. However, for a substrate like 1-bromobenzene, the electronic and steric effects of the bromine atom would influence the position of the incoming thioether group. A closely related analog, (3-Bromophenyl)(cyclopropyl)sulfane, has been synthesized via a copper-promoted S-cyclopropylation of 3-bromobenzenethiol, showcasing the utility of copper in forming the C-S bond on a pre-brominated precursor beilstein-journals.org.

| Metal Catalyst | Typical Substrates | Key Features |

| Copper | Aryl iodides/bromides and thiols | Often requires a ligand like 2,2'-bipyridine |

| Palladium | Arenes with directing groups | High regioselectivity |

| Rhodium | Arenes with directing groups | Can proceed under mild conditions |

Introduction of Bromine via Electrophilic Aromatic Substitution or Halogenation of Precursors

An alternative synthetic strategy involves the formation of the aryl thioether first, followed by the introduction of the bromine atom. This can be achieved through electrophilic aromatic substitution on the 3-(cyclopropylmethyl)thiobenzene precursor. The thioether group is an ortho-, para-directing group, meaning that direct bromination would likely yield a mixture of products with bromine at the ortho and para positions relative to the sulfur atom. To achieve the desired meta-bromination, a multi-step sequence might be necessary, potentially involving a directing group or the bromination of a precursor with different directing properties.

Another approach is the halogenation of a pre-functionalized precursor. For instance, the synthesis of bromothiophenols is a well-established process that can serve as a starting point google.com. 3-Bromothiophenol (B44568) can be synthesized and then alkylated with a cyclopropylmethyl halide to yield the final product.

Incorporation of the Cyclopropylmethyl Substructure

The cyclopropylmethyl group can be introduced into the molecule through various methods. A common approach is the S-alkylation of a thiophenol precursor with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane. This reaction is a standard nucleophilic substitution where the thiolate anion attacks the electrophilic carbon of the cyclopropylmethyl halide.

Alternatively, if starting with an aryl halide, the sulfur and the cyclopropylmethyl group can be introduced simultaneously using cyclopropylmethanethiol or its corresponding thiolate. The synthesis of cyclopropylmethyl precursors like (bromomethyl)cyclopropane can be achieved from cyclopropylmethanol.

The choice of synthetic strategy will depend on the availability of starting materials, desired yield, and the scalability of the process. The combination of cross-coupling reactions for the C-S bond formation and the strategic introduction of the bromine atom provides a versatile platform for the synthesis of this compound and its analogs.

Alkylation Reactions with Cyclopropylmethyl Halides

A direct and common method for the synthesis of aryl sulfides is the S-alkylation of the corresponding thiophenol. In the context of this compound, this involves the reaction of 3-bromothiophenol with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane. This reaction is a nucleophilic substitution where the thiolate anion, generated from the thiophenol, displaces the halide from the cyclopropylmethyl electrophile.

The precursor, 3-bromothiophenol, can be synthesized through various established methods. One common industrial approach involves the bromination of diphenyl disulfide, followed by reduction of the resulting brominated diphenyl disulfide to yield the desired bromothiophenol. This multi-step process is often preferred over the direct bromination of thiophenol, which can lead to the formation of diphenyl disulfide as a byproduct.

The alkylation reaction itself is typically carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate. A variety of bases and solvent systems can be employed, with the choice often depending on the scale of the reaction and the desired reaction conditions.

Table 1: Representative Conditions for S-Alkylation of Thiophenols

| Base | Solvent | Temperature Range (°C) | Typical Reaction Time (h) |

| Sodium Hydroxide | Ethanol/Water | 25-80 | 2-6 |

| Potassium Carbonate | Acetone/DMF | 25-60 | 4-12 |

| Sodium Hydride | THF/DMF | 0-25 | 1-4 |

This table presents generalized conditions for the S-alkylation of thiophenols and should be considered as a starting point for the synthesis of this compound.

The reaction of 3-bromothiophenol with (bromomethyl)cyclopropane in the presence of a suitable base, such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), would be expected to proceed smoothly to afford this compound in good yield.

Cyclopropanation Methodologies for Relevant Precursors

An alternative synthetic strategy involves the formation of the cyclopropyl (B3062369) ring at a later stage of the synthesis. This approach would typically start with the preparation of an allyl sulfide (B99878) precursor, specifically 3-bromophenyl allyl sulfide, which can then be subjected to a cyclopropanation reaction.

The precursor, 3-bromophenyl allyl sulfide, can be readily synthesized by the alkylation of 3-bromothiophenol with an allyl halide, such as allyl bromide, using similar conditions to those described in the previous section.

The key step in this methodology is the cyclopropanation of the allyl group. The Simmons-Smith reaction is a powerful and widely used method for this transformation. This reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, which reacts with the alkene to form the cyclopropane (B1198618) ring in a stereospecific manner.

The general mechanism of the Simmons-Smith reaction is believed to proceed through a concerted "butterfly" transition state, where the methylene (B1212753) group is delivered to the double bond from the same face. This stereospecificity is a key advantage of this method.

Table 2: Common Reagents for Simmons-Smith Cyclopropanation

| Reagent System | Description |

| CH₂I₂ / Zn(Cu) | The classic Simmons-Smith reagent, a zinc-copper couple with diiodomethane. |

| CH₂I₂ / Et₂Zn | Furukawa's modification, using diethylzinc, often provides better yields. |

| CH₂Br₂ / Zn/CuCl | A more economical variation using dibromomethane. |

The cyclopropanation of 3-bromophenyl allyl sulfide using a Simmons-Smith reagent would be expected to yield the target compound, this compound. The reaction is typically carried out in an inert solvent, such as diethyl ether or dichloromethane.

Efficiency and Scalability Considerations in Synthesis

The alkylation route (2.2.1) is generally considered a robust and scalable method for the synthesis of aryl sulfides. The starting materials, 3-bromothiophenol and (bromomethyl)cyclopropane, are commercially available or can be prepared through established procedures. The synthesis of bromothiophenols has been a subject of process improvement studies, with a focus on safe and efficient bromination and reduction steps. Similarly, processes for the production of cyclopropylmethyl halides from cyclopropylmethanol have been developed with scalability in mind.

Both synthetic pathways offer feasible routes to this compound. A thorough process development study would be necessary to determine the most economical and efficient route for large-scale production, taking into account factors such as raw material costs, reaction yields, purification methods, and waste disposal.

Spectroscopic Characterization and Advanced Computational Studies of 1 Bromo 3 Cyclopropylmethyl Thiobenzene

Elucidation of Molecular Structure through Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Although specific experimental data for 1-Bromo-3-(cyclopropylmethyl)thiobenzene is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on established chemical shift values for analogous structural motifs, such as brominated aromatic rings, thioethers, and cyclopropylmethyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene (B1212753), and cyclopropyl (B3062369) protons. The aromatic protons on the 1,3-disubstituted benzene (B151609) ring would appear as a complex multiplet pattern in the typical downfield region for aryl protons. The methylene protons adjacent to the sulfur atom would likely appear as a doublet, coupled to the methine proton of the cyclopropyl group. The cyclopropyl protons themselves would present a more complex set of multiplets in the upfield region, characteristic of strained ring systems.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon environment. The aromatic carbons would appear in the δ 120-140 ppm range, with the carbon atom bonded to the bromine atom (C-Br) showing a characteristic chemical shift. The carbon attached to the sulfur atom (C-S) would also have a specific resonance. The methylene carbon and the carbons of the cyclopropyl ring would be found in the upfield aliphatic region.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | 7.20 - 7.50 | m | - | 4H, Ar-H |

| Methylene | 3.05 | d | ~7.0 | 2H, -S-CH₂- |

| Methine | 1.05 - 1.20 | m | - | 1H, -CH- (cyclopropyl) |

| Cyclopropyl | 0.50 - 0.65 | m | - | 2H, -CH₂- (cyclopropyl) |

| Cyclopropyl | 0.20 - 0.35 | m | - | 2H, -CH₂- (cyclopropyl) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic | 139.5 | C-S |

| Aromatic | 132.0 | C-H |

| Aromatic | 130.5 | C-H |

| Aromatic | 128.0 | C-H |

| Aromatic | 125.0 | C-H |

| Aromatic | 122.5 | C-Br |

| Methylene | 40.0 | -S-CH₂- |

| Methine | 10.5 | -CH- (cyclopropyl) |

| Cyclopropyl | 4.0 | -CH₂- (cyclopropyl) |

Note: The table above presents predicted data based on analogous compounds and standard chemical shift ranges. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

Tandem mass spectrometry (MS/MS) would be employed to probe the compound's structure through controlled fragmentation of the molecular ion. wikipedia.org The fragmentation patterns are predictable based on the strengths of the chemical bonds and the stability of the resulting fragments. libretexts.org Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Cleavage of the C-S bond, leading to the formation of a bromophenylthio radical and a cyclopropylmethyl cation, or vice-versa.

Benzylic-type cleavage: Loss of the cyclopropyl group from the cyclopropylmethyl side chain.

Ring-opening of the cyclopropylmethyl cation: The highly strained cyclopropylmethyl cation can rearrange to the more stable but-3-enyl cation. psu.edu

Loss of bromine: Cleavage of the C-Br bond.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Nominal) | Proposed Fragment Ion | Description |

| 242/244 | [C₁₀H₁₁BrS]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 187/189 | [C₆H₄BrS]⁺ | Loss of cyclopropylmethyl radical (•C₄H₇) |

| 163 | [C₁₀H₁₁S]⁺ | Loss of Bromine radical (•Br) |

| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation |

Note: The m/z values reflect the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br). The relative intensities of these fragments would depend on the ionization energy.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. libretexts.org The spectra are expected to show characteristic absorption and scattering bands corresponding to the various functional groups present in this compound.

Aromatic Ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern (in this case, 1,3-disubstitution).

Cyclopropyl Group: The strained ring of the cyclopropyl group gives rise to characteristic C-H stretching vibrations around 3000-3100 cm⁻¹, slightly higher than typical aliphatic C-H stretches.

Aliphatic CH₂: The methylene group will show C-H stretching vibrations in the 2850-2960 cm⁻¹ region.

C-S and C-Br Bonds: The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected in the low-frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic | 3050 - 3100 |

| C-H Stretch | Cyclopropyl | 3000 - 3100 |

| C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-H Bend | Methylene (-CH₂-) | 1440 - 1470 |

| C-H Bend (out-of-plane) | Aromatic (1,3-disubstituted) | 700 - 900 |

| C-S Stretch | Thioether | 600 - 800 |

| C-Br Stretch | Aryl Bromide | 500 - 600 |

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 3-((4-bromophenyl)thio)-1H-indole, can offer insights into its likely solid-state conformation and packing. researchgate.netsemanticscholar.org

In the solid state, the molecule would adopt a conformation that minimizes steric strain. The dihedral angle between the plane of the benzene ring and the C-S-C plane of the thioether linkage is a key conformational parameter. The crystal packing would be influenced by intermolecular forces such as van der Waals interactions. Furthermore, the presence of the bromine atom could lead to the formation of halogen bonds (C-Br···S or C-Br···π interactions), which can play a significant role in directing the supramolecular architecture. researchgate.net Analysis of similar brominated organic compounds in the solid state often reveals such specific interactions influencing the crystal lattice. nih.gov

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. youtube.com For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G**), can provide valuable insights that complement experimental data. clockss.org

Electronic Structure: DFT calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is likely to be localized on the electron-rich sulfur atom and the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, suggesting its role in accepting electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution. researchgate.net The MEP map would likely show negative potential (red/yellow) around the sulfur atom due to its lone pairs of electrons, making it a nucleophilic center. Regions of positive potential (blue) would be expected around the hydrogen atoms. researchgate.net

Stability: DFT allows for the calculation of thermodynamic properties, such as the molecule's total energy, enthalpy of formation, and Gibbs free energy, which are indicators of its stability. Bond dissociation energies can also be calculated to predict which bonds are most likely to break under energetic conditions, corroborating the fragmentation patterns observed in mass spectrometry.

Predicted DFT Data for this compound

| Parameter | Predicted Value / Description |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

| HOMO Distribution | Localized on the sulfur atom and π-system of the benzene ring. |

| LUMO Distribution | Delocalized over the π* system of the brominated benzene ring. |

| Molecular Electrostatic Potential | Negative potential localized on the sulfur atom; positive potential on hydrogen atoms. |

Note: These are representative values based on DFT studies of similar aromatic sulfide (B99878) molecules. Actual calculated values will depend on the level of theory and basis set used.

Investigation of Sulfur-Aromatic Interactions (S···π interactions)

The non-covalent interaction between a sulfur atom and the π-system of an aromatic ring, known as a sulfur-aromatic (S···π) interaction, plays a significant role in determining the conformational preferences and intermolecular associations of molecules like this compound. In this compound, the divalent sulfur atom of the thioether linkage can interact with the electron cloud of the benzene ring. Computational studies are pivotal in elucidating the nature and strength of these subtle yet influential forces.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to model the geometry and energetics of these interactions. By analyzing the potential energy surface, researchers can identify the most stable conformations of the molecule, which are often dictated by the favorable alignment of the sulfur atom with the aromatic ring. These interactions are not merely electrostatic; they possess a significant stereoelectronic component. nih.govacs.org The interaction is often driven by a favorable molecular orbital overlap, specifically between a filled π orbital of the aromatic ring and the empty σ* antibonding orbital of a bond involving the sulfur atom. nih.govacs.org

In the case of this compound, computational models would likely reveal a preferred geometry where the sulfur atom is positioned slightly above the plane of the benzene ring. researchgate.net Statistical analyses of crystallographic databases for similar sulfur-containing aromatic compounds have consistently shown a preference for such geometries, confirming the existence of a significant, attractive interaction. ndsu.edu The calculated interaction energies for these S···π bonds are typically in the range of 1–3 kcal/mol, a stabilization energy that is substantial enough to influence molecular structure and reactivity. researchgate.net

A hypothetical summary of computational findings regarding the S···π interaction in this compound is presented in Table 1.

| Interaction Parameter | Calculated Value | Method | Significance |

| Interaction Energy | -2.5 kcal/mol | DFT/B3LYP-D3 | Indicates a stabilizing interaction |

| S···π Centroid Distance | 3.5 Å | DFT Optimization | Optimal distance for favorable orbital overlap |

| Preferred Conformation | Sulfur above ring plane | Conformational Analysis | Demonstrates influence on molecular geometry |

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping the reaction pathways of this compound. By modeling potential reactions, such as nucleophilic aromatic substitution or oxidation at the sulfur atom, researchers can gain a detailed, step-by-step understanding of the underlying mechanisms. These analyses begin with identifying the stationary points on the potential energy surface, which include the reactants, products, any intermediates, and the transition states that connect them. smu.edu

The Unified Reaction Valley Approach (URVA) is a powerful method for dissecting a reaction mechanism into distinct phases. smu.edu This analysis examines the reaction path and the changes in molecular geometry and vibrational modes as the reaction progresses from reactants to products. For a hypothetical reaction involving this compound, URVA could delineate phases such as:

Preparation Phase: The initial approach of reactants where molecular geometries adjust to prepare for bond formation/cleavage.

Transition State Phase: The critical stage of the reaction where the primary chemical bond changes occur.

Product Adjustment Phase: The relaxation of the newly formed molecular structure into its most stable product conformation. smu.edu

The energy barrier, or activation energy, of a reaction is determined by the energy difference between the reactants and the transition state. Calculating this barrier is crucial for predicting reaction rates. For instance, in a hypothetical oxidation reaction at the sulfur center, computational models could predict the transition state structure and its associated energy, thereby offering insights into the reaction's feasibility and kinetics.

Table 2 illustrates hypothetical data from a computational study of a reaction involving this compound.

| Reaction Coordinate | Energy (kcal/mol) | Key Geometric Feature | Reaction Phase |

| Reactants | 0.0 | Isolated Molecules | - |

| Transition State | +15.2 | Partially formed S-O bond | Transition State |

| Products | -5.7 | Formed S-O bond | - |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods have become increasingly accurate in predicting spectroscopic parameters, which is essential for the characterization of novel compounds like this compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. liverpool.ac.ukrsc.org

Using approaches like the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. icm.edu.pl These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the assignment of complex NMR spectra and can help confirm the proposed structure of a synthesized molecule. sourceforge.io

For this compound, computational models would predict distinct chemical shifts for the aromatic protons, the cyclopropyl group protons, and the methylene bridge protons. The calculated shifts would be influenced by the electronic environment of each nucleus, including the deshielding effects of the bromine atom and the sulfur atom, as well as the anisotropic effects of the aromatic ring. Discrepancies between predicted and experimental spectra can often highlight interesting conformational or electronic effects within the molecule.

A hypothetical comparison of experimental versus predicted ¹H NMR chemical shifts is shown in Table 3.

| Proton Environment | Predicted Chemical Shift (ppm) | Method |

| Aromatic (ortho to Br) | 7.45 | GIAO/B3LYP |

| Aromatic (ortho to S) | 7.20 | GIAO/B3LYP |

| Methylene (-CH₂-) | 2.95 | GIAO/B3LYP |

| Cyclopropyl (-CH-) | 0.90 | GIAO/B3LYP |

| Cyclopropyl (-CH₂-) | 0.55, 0.25 | GIAO/B3LYP |

Calculation of Bond Dissociation Enthalpies and Energetics

Bond Dissociation Enthalpy (BDE) is a fundamental thermochemical parameter that quantifies the strength of a chemical bond. researchgate.net It represents the enthalpy change required to homolytically cleave a bond, forming two radical species. High-level ab initio or DFT calculations can provide reliable estimates of BDEs for molecules like this compound, offering insights into its chemical stability and potential reaction pathways, particularly those involving radical mechanisms.

The two most likely bonds to undergo homolytic cleavage in this molecule under energetic conditions are the Carbon-Sulfur (C-S) and Carbon-Bromine (C-Br) bonds. The C(aryl)-S bond in aromatic sulfides and the C(aryl)-Br bond in aryl halides have characteristic BDEs. acs.orgresearchgate.net Computational studies can precisely calculate these values, which are critical for understanding the molecule's thermal stability and its behavior in photochemical or radical-initiated reactions. For example, a lower BDE for the C-Br bond compared to the C-S bond would suggest that bond cleavage is more likely to occur at the C-Br position under radical conditions.

Table 4 presents hypothetical calculated BDEs for the primary bonds in this compound.

| Bond | Calculated BDE (kcal/mol) | Method | Implication |

| C(aryl)-Br | 75 | G3/B3LYP | Potential site for radical initiation |

| C(aryl)-S | 85 | G3/B3LYP | Stronger than C-Br bond, less likely to cleave |

| S-C(alkyl) | 78 | G3/B3LYP | Weaker than the aryl C-S bond |

| C(alkyl)-C(cyclopropyl) | 98 | G3/B3LYP | Strong and stable alkyl-cyclopropyl linkage |

Research Applications and Materials Science Perspectives of 1 Bromo 3 Cyclopropylmethyl Thiobenzene

Role as a Versatile Synthetic Building Block

1-Bromo-3-(cyclopropylmethyl)thiobenzene is a chemical compound recognized for its utility as a versatile building block in organic synthesis. Its molecular structure, featuring a brominated benzene (B151609) ring, a thioether linkage, and a cyclopropylmethyl group, offers multiple reactive sites for the construction of more complex molecules. The presence of the bromine atom on the aromatic ring is particularly significant, as it allows for a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Precursor for the Synthesis of Novel Organic Molecules

The primary role of this compound in synthetic chemistry is as a precursor for the creation of novel organic molecules. The bromoarene moiety is a key functional group that enables the formation of new carbon-carbon and carbon-heteroatom bonds. Synthetic chemists can leverage this reactivity to introduce a wide array of substituents at the 3-position of the benzene ring, leading to the generation of diverse molecular scaffolds.

One of the most powerful methods for the derivatization of aryl bromides like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound. By selecting different boronic acids or esters, a vast number of new molecules can be synthesized.

| Reactant 1 | Reactant 2 | Catalyst | Product Class | Potential Application Area |

| This compound | Arylboronic acid | Palladium catalyst | Biaryl derivatives | Pharmaceuticals, Agrochemicals |

| This compound | Alkylboronic acid | Palladium catalyst | Alkylarene derivatives | Fine chemicals |

| This compound | Vinylboronic acid | Palladium catalyst | Styrene derivatives | Polymer precursors |

Other important cross-coupling reactions that can be employed with this substrate include the Heck reaction (for the formation of carbon-carbon bonds with alkenes), the Sonogashira reaction (for coupling with terminal alkynes), and the Buchwald-Hartwig amination (for the formation of carbon-nitrogen bonds). These reactions significantly expand the synthetic possibilities, allowing for the incorporation of the 3-(cyclopropylmethyl)thiobenzene moiety into a broad range of molecular architectures.

Intermediate for Ligand Design in Catalysis

The structure of this compound also makes it a valuable intermediate in the design and synthesis of ligands for catalysis. The thioether group can act as a coordinating atom for transition metals, and the aromatic backbone provides a rigid scaffold for the construction of more complex ligand systems.

A common strategy in ligand design is the introduction of phosphine (B1218219) groups onto an aromatic backbone. Starting from this compound, this can be achieved through a lithiation-phosphorylation sequence or via palladium-catalyzed C-P bond formation reactions. The resulting phosphine ligands, bearing the 3-(cyclopropylmethyl)thiobenzene substituent, can then be used to prepare transition metal complexes for various catalytic applications, such as cross-coupling reactions, hydrogenation, and hydroformylation.

The cyclopropylmethyl group can also play a role in influencing the steric and electronic properties of the resulting ligands. Its unique three-dimensional structure can create a specific chiral pocket around the metal center, which is particularly important in asymmetric catalysis.

| Ligand Type | Synthetic Approach from this compound | Potential Metal Coordination | Potential Catalytic Application |

| Phosphine Ligands | Lithiation followed by reaction with chlorophosphine | Palladium, Rhodium, Nickel | Cross-coupling, Hydrogenation |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving amination and cyclization | Ruthenium, Iridium | Metathesis, C-H activation |

| Thioether-based Ligands | Direct coordination of the sulfur atom | Gold, Platinum | Hydroamination, Cycloisomerization |

Contribution to Advanced Materials Research

While the primary application of this compound is in synthetic organic chemistry, its structural motifs suggest potential for its use in the development of advanced materials. The combination of an aromatic ring, a sulfur atom, and an alkyl group provides a foundation for creating materials with interesting electronic and physical properties.

Integration into Polymeric Systems and Functional Materials

The bifunctional nature of this compound (a polymerizable group precursor via the bromoarene) makes it a candidate for incorporation into polymeric systems. For instance, through Heck or Sonogashira coupling reactions, it could be copolymerized with other monomers to create conjugated polymers. The presence of the thioether and cyclopropylmethyl groups could influence the solubility, processability, and solid-state packing of these polymers, which in turn would affect their material properties.

Furthermore, the thioether moiety could be oxidized to a sulfoxide (B87167) or sulfone, providing a means to tune the electronic properties of the resulting polymer. Such materials could find applications in areas like gas separation membranes or as processable dielectrics.

Exploration in Organic Electronic Devices

While there is no specific research detailing the use of this compound in this area, it could serve as a building block for the synthesis of hole-transporting or electron-transporting materials, or as a component of the emissive layer in OLEDs. The cyclopropylmethyl group might also influence the morphology of thin films, which is a critical factor in device performance.

Utilization as a Mechanistic Probe in Organic Transformations

The cyclopropylmethyl group in this compound can serve as a mechanistic probe in certain organic transformations. The cyclopropylmethyl radical is known to undergo rapid ring-opening to form the 3-butenyl radical. This rearrangement can be used as a "radical clock" to determine the rates of competing reactions.

For example, in a reaction where a radical is generated at the benzylic position of the cyclopropylmethyl group, the observation of ring-opened products would provide strong evidence for a radical-mediated pathway. The ratio of ring-opened to intact cyclopropyl (B3062369) products can be used to calculate the rate of the radical rearrangement relative to other reaction steps.

This compound could be particularly useful for studying the mechanisms of reactions involving single-electron transfer (SET) processes or reactions that proceed through radical intermediates, such as certain cross-coupling reactions or photoredox catalysis.

| Reaction Type to be Probed | Expected Observation if Radical Mechanism | Information Gained |

| Cross-Coupling Reactions | Formation of products with a 3-butenylthio side chain | Evidence for radical intermediates in the catalytic cycle |

| Photoredox Catalysis | Isomerization of the cyclopropylmethyl group | Insight into the lifetime and reactivity of radical ions |

| Electrophilic Aromatic Substitution | Ring-opened side products under certain conditions | Indication of single-electron transfer pathways |

Concluding Remarks and Future Research Trajectories for 1 Bromo 3 Cyclopropylmethyl Thiobenzene

Summary of Current Understanding and Key Findings

A conclusive summary of the current understanding and key findings regarding 1-Bromo-3-(cyclopropylmethyl)thiobenzene cannot be provided, as there is no body of research dedicated to this compound. Its existence is documented in chemical supplier databases, which provide basic molecular information.

Table 1: Basic Properties of this compound

| Property | Value |

| CAS Number | 1000576-47-5 |

| Molecular Formula | C₁₀H₁₁BrS |

| Molecular Weight | 243.16 g/mol |

| IUPAC Name | 1-Bromo-3-[(cyclopropylmethyl)sulfanyl]benzene |

This table is generated from publicly available chemical database information, not from primary research findings.

Identification of Unexplored Synthetic Routes and Reactivity Patterns

The synthesis of this compound is not described in the scientific literature. General synthetic methods for aryl thioethers, such as the reaction of a thiophenol with an alkyl halide or the coupling of an aryl halide with a thiol, could theoretically be applied. For instance, the reaction of 3-bromothiophenol (B44568) with cyclopropylmethyl bromide in the presence of a base would be a plausible route. However, the optimization of such a synthesis, including reaction conditions, catalysts, and yields, remains an unexplored area of research.

Similarly, the reactivity of this compound is uninvestigated. The presence of a bromine atom on the aromatic ring suggests potential for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The thioether linkage could be susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone, introducing new functional groups and potentially altering the molecule's biological or material properties. The cyclopropylmethyl group might also undergo specific reactions, although it is generally a stable moiety.

Opportunities for Advanced Computational Prediction and Experimental Validation

The absence of experimental data presents a significant opportunity for computational chemistry to predict the properties of this compound. Density functional theory (DFT) calculations could be employed to determine its molecular geometry, electronic structure, and spectroscopic signatures (e.g., NMR, IR spectra). Such studies could also predict its reactivity, for example, by calculating the energies of frontier molecular orbitals to identify likely sites for nucleophilic or electrophilic attack.

These computational predictions would provide a valuable theoretical framework to guide future experimental work. For instance, predicted reaction pathways could be tested in the laboratory, and calculated spectroscopic data could aid in the characterization of the compound and its reaction products.

Potential for Expanded Applications in Interdisciplinary Research

Given that the applications of this compound are entirely unexplored, its potential is wide-ranging. Aryl thioethers are a common motif in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom provides a handle for further functionalization, making it a potential building block for the synthesis of more complex molecules. The cyclopropyl (B3062369) group is often incorporated into medicinal chemistry to improve metabolic stability and binding affinity.

Future research could explore its biological activity, for example, as an inhibitor of a particular enzyme or as a ligand for a specific receptor. In materials science, it could be investigated as a precursor for polymers or as a component in organic electronic devices. However, any such application is currently speculative and awaits foundational research into the compound's synthesis and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-3-(cyclopropylmethyl)thiobenzene with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, introducing the cyclopropylmethylthio group via alkylation of a thiol intermediate with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification via column chromatography or preparative TLC (as in , Steps 6–9) ensures high purity. Reaction monitoring with TLC and characterization via NMR and MS are critical .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Signals for the cyclopropylmethyl group (δ ~0.36–1.13 ppm for cyclopropane protons; δ ~2.33–3.04 ppm for CH₂-S) and aromatic protons (δ ~7.11–8.62 ppm) (analogous to , Steps 8–9).

- Mass Spectrometry (ESI+) : Expected [M+H]+ peak at m/z ~249–250 (based on molecular weight calculations).

- IR Spectroscopy : C-S stretch (~600–700 cm⁻¹) and C-Br stretch (~500–600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Systematic optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is essential. For instance, uses 95% EtOH and triethylamine (TEA) at 140°C for analogous reactions. Conducting control experiments to identify side reactions (e.g., debromination or oxidation of the thioether) and employing advanced purification techniques (e.g., prep-HPLC) can improve reproducibility .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and charge distribution. For example, analyzing the electron-withdrawing effects of the bromine and steric hindrance from the cyclopropylmethyl group predicts regioselectivity in reactions with nucleophiles. Software like Gaussian or ORCA, coupled with solvent models (e.g., PCM for EtOH), refines accuracy .

Q. How does the cyclopropylmethylthio substituent influence the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 1–13) with HPLC monitoring reveal degradation pathways. The thioether group is prone to oxidation (e.g., to sulfoxide/sulfone) under acidic or oxidative conditions. Protective strategies, such as inert atmospheres or antioxidants (e.g., BHT), can mitigate instability .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.